Lipophilicity Increase vs. Non‑Methylated and Ortho‑/Para‑Isomers
The target compound exhibits a computed XLogP3‑AA of 2.1 (PubChem) or 2.52 (vendor‑derived) [1]. In contrast, the non‑methylated 3‑(1H‑imidazo[4,5‑b]pyridin‑2‑yl)aniline has an XLogP3 of 1.9 [2], and the ortho‑substituted isomer (CAS 951‑73‑5) also shows XLogP = 1.9 . This ~0.2–0.6 unit increase in logP, driven by the 5‑methyl group, is predicted to enhance passive membrane diffusion and improve complementarity with hydrophobic kinase ATP pockets.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.1 (PubChem); vendor logP = 2.52 |
| Comparator Or Baseline | 3‑(1H‑imidazo[4,5‑b]pyridin‑2‑yl)aniline: XLogP3 = 1.9; 2‑(1H‑imidazo[4,5‑b]pyridin‑2‑yl)aniline: XLogP = 1.9 |
| Quantified Difference | ΔXLogP = +0.2 (PubChem) to +0.62 (vendor) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and proprietary vendor algorithm |
Why This Matters
Higher lipophilicity can translate to improved cellular permeability and enhanced binding to hydrophobic protein pockets, reducing the need for additional solubilizing groups in lead optimization.
- [1] PubChem CID 81136803. 3‑(5‑methyl‑3H‑imidazo(4,5‑b)pyridin‑2‑yl)aniline. XLogP3‑AA = 2.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 21811663. 3‑(1H‑imidazo[4,5‑b]pyridin‑2‑yl)aniline. XLogP3 = 1.9. National Center for Biotechnology Information. View Source
